molecular formula C5H3N3O2 B6593361 5-Cyanouracil CAS No. 5428-41-1

5-Cyanouracil

Cat. No. B6593361
CAS RN: 5428-41-1
M. Wt: 137.10 g/mol
InChI Key: HAUXRJCZDHHADG-UHFFFAOYSA-N
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Description

5-Cyanouracil, also known as 2,4-Dihydroxy-5-cyanopyrimidine, is a pyrimidine derivative that has gained significant attention in the field of scientific research due to its unique chemical properties. This chemical compound has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

Target of Action

5-Cyanouracil (5CNU) is a derivative of uracil, a pyrimidine base found in RNA . The primary target of 5CNU is thymidylate synthase (TS) , an enzyme crucial for DNA synthesis and repair . TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary step in DNA synthesis .

Mode of Action

5CNU acts as an antimetabolite, inhibiting essential biosynthetic processes and disrupting the normal function of macromolecules like DNA and RNA . It is incorporated into DNA and RNA, leading to the misincorporation of nucleotides and inhibition of TS . This results in the disruption of DNA synthesis and repair, causing cell death .

Biochemical Pathways

The cytotoxicity of 5CNU is attributed to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of TS . The inhibition of TS leads to the depletion of dTMP, causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . This imbalance severely disrupts DNA synthesis and repair, resulting in lethal DNA damage .

Pharmacokinetics

It’s known that the oral absorption of 5-fluorouracil (5fu), a similar compound, is incomplete, with a short biological half-life and an obvious peak-valley phenomenon . This leads to the frequent administration requirement and severe side effects .

Result of Action

The result of 5CNU’s action is the disruption of DNA synthesis and repair, leading to cell death . This makes 5CNU a potential therapeutic agent for cancer treatment . When light-activated, 5CNU can be released from its inactive state, making the transition metal portion of the complex biologically active .

Action Environment

The action of 5CNU can be influenced by environmental factors. For instance, the compound’s photoreactivity is enhanced by light, allowing for the release of the caged 5CNU drug . This light-activated mechanism can be used to control the location, time, and dose of the delivered drug .

properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUXRJCZDHHADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196080
Record name 5-Cyanouracil
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Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyanouracil

CAS RN

4425-56-3
Record name 5-Cyanouracil
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Record name 5-Cyanouracil
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Record name 4425-56-3
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Record name 5-Cyanouracil
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Record name 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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